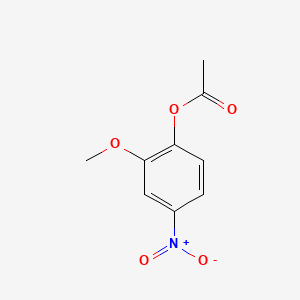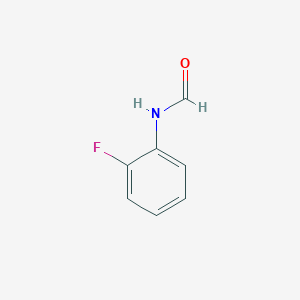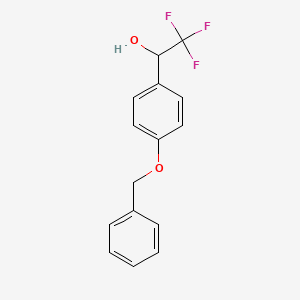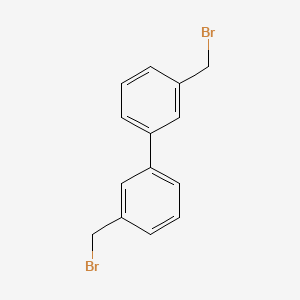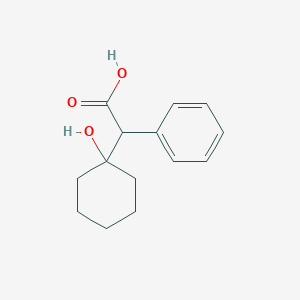
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid
Vue d'ensemble
Description
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is an organic compound that features a cyclohexyl ring, a phenyl group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then hydrolyzed to yield the desired product . Another method involves the oxidation of 1-hydroxycyclohexyl phenyl ketone using oxidizing agents such as chromium trioxide (CrO3) or bismuth (III) oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of catalysts such as ZnCl2 or iodine under solvent-free conditions has been reported to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: CrO3, bismuth (III) oxide, and Fe(NO3)3·9H2O.
Catalysts: ZnCl2, iodine.
Solvents: Solvent-free conditions or aqueous ethanol/methanol.
Major Products
Oxidation: Carboxylic acids.
Esterification: Esters such as butyl 2-cyclohexenylacetate.
Applications De Recherche Scientifique
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of coatings, adhesives, and electronic products.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2-(2-Phenylethyl)phenyl acetic acid
- 2-(2-(Methylthio)phenyl)acetic acid
Uniqueness
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is unique due to its specific structural arrangement, which combines a cyclohexyl ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5449-68-3 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(1-hydroxycyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H18O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) |
Clé InChI |
AOHSAQWYEVFRKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

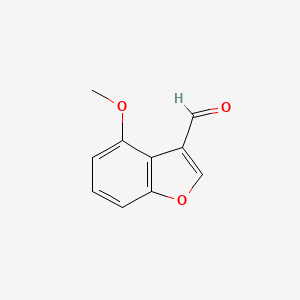

![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B8790333.png)

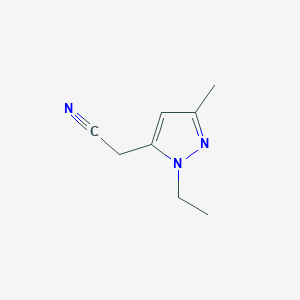
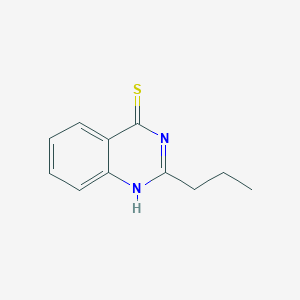
![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)
